molecular formula C19H17BrN2O2S B3582169 4-bromo-N-[4-(4-isopropoxyphenyl)-1,3-thiazol-2-yl]benzamide

4-bromo-N-[4-(4-isopropoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3582169
M. Wt: 417.3 g/mol
InChI Key: FWBKFVBBZNEHHQ-UHFFFAOYSA-N
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Description

“4-bromo-N-[4-(4-isopropoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also has a thiazole ring, another bioactive moiety found in many drugs .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The bromine atom and isopropoxy group might be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzamide group, thiazole ring, and phenyl ring, which could have implications for its reactivity and photophysical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the bromine atom could be displaced in a nucleophilic aromatic substitution reaction. The amide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, affecting its solubility and melting point .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many benzamide derivatives exhibit bioactivity by binding to enzymes or receptors in the body . The thiazole ring is also a common feature in bioactive compounds and could interact with biological targets .

Safety and Hazards

As with any chemical compound, handling “4-bromo-N-[4-(4-isopropoxyphenyl)-1,3-thiazol-2-yl]benzamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Future research could explore the biological activity of this compound, given the known bioactivity of benzamides and thiazoles . Its synthesis could also be optimized for potential industrial production.

Properties

IUPAC Name

4-bromo-N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-12(2)24-16-9-5-13(6-10-16)17-11-25-19(21-17)22-18(23)14-3-7-15(20)8-4-14/h3-12H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBKFVBBZNEHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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